molecular formula C19H19N5O2 B2504489 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 1448044-11-8

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2504489
CAS No.: 1448044-11-8
M. Wt: 349.394
InChI Key: ARZVBDOGLDGWED-UHFFFAOYSA-N
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Description

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Pyridine Ring: The pyridine ring is then attached through an etherification reaction, where the hydroxyl group of the piperidine-triazole intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates and materials with unique properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Similar in structure but lacks the piperidine and pyridine rings.

    2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a formyl group instead of the piperidine and pyridine rings.

    1-(2-Phenyl-2H-1,2,3-triazole-4-yl)methyl benzoate: Contains a benzoate ester instead of the piperidine and pyridine rings.

Uniqueness

The uniqueness of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine lies in its combination of three distinct rings (triazole, piperidine, and pyridine), which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVBDOGLDGWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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